6-Bromo-5-chloro-8-iodoquinoline is a halogenated derivative of quinoline, characterized by the presence of bromine, chlorine, and iodine substituents. The molecular formula of this compound is , and it is classified as a heterocyclic aromatic compound. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and material science.
The compound can be synthesized through various chemical methods, primarily involving halogenation reactions. Its synthesis and properties have been documented in several chemical literature sources, indicating its relevance in both academic research and industrial applications.
6-Bromo-5-chloro-8-iodoquinoline belongs to the class of halogenated quinolines, which are known for their potential pharmacological properties. This classification is crucial for understanding its reactivity and applications in drug development.
The synthesis of 6-bromo-5-chloro-8-iodoquinoline typically involves multiple halogenation steps. Common methods include:
The synthesis often requires specific reaction conditions such as temperature control and the use of solvents like dichloromethane or chloroform to enhance yield and purity. For instance, a typical reaction setup may involve a round-bottom flask equipped with a stirrer and condenser to maintain an inert atmosphere during the reaction.
The molecular structure of 6-bromo-5-chloro-8-iodoquinoline features a quinoline backbone with three halogen substituents positioned at the 5, 6, and 8 positions on the ring. This unique arrangement contributes to its chemical reactivity and biological activity.
Key structural data includes:
6-Bromo-5-chloro-8-iodoquinoline can undergo various chemical reactions, including:
Reactions typically require specific reagents:
The mechanism of action for 6-bromo-5-chloro-8-iodoquinoline primarily involves its interaction with biological targets at the molecular level. The presence of multiple halogens enhances its ability to interact with nucleophilic sites on biomolecules, potentially influencing enzyme activity or binding affinity to receptors.
Studies have shown that halogenated quinolines can exhibit significant biological activities, including antimicrobial and anticancer effects. The precise mechanism often involves modulation of signaling pathways or interference with nucleic acid synthesis.
Key chemical properties include:
6-Bromo-5-chloro-8-iodoquinoline has several scientific applications:
This compound exemplifies the importance of halogenated derivatives in expanding the chemical toolbox available for researchers across various scientific fields.
Halogenated quinoline scaffolds represent a privileged structural motif in medicinal chemistry due to their broad-spectrum biological activities and synthetic versatility. The core quinoline structure—a fused bicyclic system comprising a benzene ring annulated to pyridine—provides a planar, electron-rich platform amenable to diverse functionalization. Multisubstituted analogs like 6-bromo-5-chloro-8-iodoquinoline (CAS 2952895-49-5, MF: C₉H₄BrClIN) exemplify strategic halogen placement to optimize pharmacodynamic properties [1] [6]. These compounds exploit halogen bonding interactions with biological targets, where iodine acts as a superior halogen bond donor compared to bromine or chlorine due to its larger atomic radius and polarizability [5].
Table 1: Key Halogenated Quinoline Drugs and Investigational Compounds
Compound Name | Substitution Pattern | Primary Therapeutic Use |
---|---|---|
Chloroquine | 7-Cl | Antimalarial |
Bedaquiline | 6-Br, 8-OMe | Antitubercular |
6-Bromo-5-chloro-8-iodoquinoline | 6-Br, 5-Cl, 8-I | Antibacterial/Biofilm eradication |
PHA-529311 | 2,5,8-Trisubstituted | Antiviral (Herpes) |
The biofilm-eradicating activity of halogenated quinolines (HQs) against drug-resistant Staphylococcus epidermidis underscores their therapeutic relevance. HQ derivatives demonstrate potent minimum biofilm eradication concentrations (MBEC) as low as 2.35 µM, attributed to their ability to disrupt metal homeostasis in bacterial enzymes via chelation [2] [7]. Recent hybrid designs, such as quinoline-coumarin and quinoline-triazine conjugates, further expand their target spectrum to include anticancer and anti-inflammatory applications [5].
The bioactivity of halogenated quinolines is exquisitely sensitive to the position and combination of halogens. In 6-bromo-5-chloro-8-iodoquinoline, each halogen contributes distinct electronic and steric effects:
Studies on Staphylococcus epidermidis reveal that C8 substitution significantly enhances antibacterial potency. Analogs bearing polar moieties at C2 (e.g., morpholine) coupled with halogens at C5/C6/C8 exhibit 3- to 10-fold greater activity against methicillin-resistant strains (MIC = 0.30–0.78 µM) compared to monosubstituted variants [2]. This synergy arises from halogen-directed target engagement combined with solubility-modifying groups that improve bioavailability. Conformational analyses via NMR indicate that 4′-ethynyl substitutions lock the quinoline ring in the C2′-exo/C3′-endo (north) conformation, which is preferred by bacterial RT enzymes [9].
Rational design of quinoline libraries prioritizes halogen diversity at C5, C6, and C8 paired with solubilizing groups at C2 or C4. Key strategies include:
Table 2: Design Strategies for 6-Bromo-5-chloro-8-iodoquinoline Analogues
Design Strategy | Synthetic Method | Key Analogues | Biological Outcome |
---|---|---|---|
Halogen Scanning | Sequential halogenation | 5-F-6-Br-8-I-quinoline | Enhanced kinase inhibition |
C2 Functionalization | Reductive amination | 2-Morpholino-6-Br-5-Cl-8-I-Q | MRSE MBEC: 2.35 µM |
Hybridization | Click chemistry | Quinoline-triazole (e.g., 15) | Anti-tubercular activity |
Recent work demonstrates that trisubstituted quinolines inhibit VEGFR-2 kinase at IC₅₀ values of 0.13–1.93 µM by leveraging iodine-mediated hydrophobic pocket binding. Molecular docking confirms that the 8-iodo group occupies a specific subpocket in VEGFR-2, while the bromo and chloro substituents stabilize the adjacent hinge region [7].
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9